molecular formula C15H14O5 B5726551 dimethyl 2-(4-methylphenyl)-3,4-furandicarboxylate

dimethyl 2-(4-methylphenyl)-3,4-furandicarboxylate

Cat. No. B5726551
M. Wt: 274.27 g/mol
InChI Key: FXTAILSMYPTDAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 2-(4-methylphenyl)-3,4-furandicarboxylate, also known as DMF, is a chemical compound that is widely used in the field of chemistry and pharmaceuticals. It is a furan-based compound that has a wide range of applications due to its unique chemical properties.

Mechanism of Action

The mechanism of action of dimethyl 2-(4-methylphenyl)-3,4-furandicarboxylate is not fully understood. However, it is believed that dimethyl 2-(4-methylphenyl)-3,4-furandicarboxylate acts as a free radical scavenger and an antioxidant. It has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for regulating the expression of genes involved in antioxidant defense. dimethyl 2-(4-methylphenyl)-3,4-furandicarboxylate has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of various diseases.
Biochemical and Physiological Effects:
dimethyl 2-(4-methylphenyl)-3,4-furandicarboxylate has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and immunomodulatory effects. dimethyl 2-(4-methylphenyl)-3,4-furandicarboxylate has been used in the treatment of various diseases, including multiple sclerosis, psoriasis, and inflammatory bowel disease. It has also been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

Dimethyl 2-(4-methylphenyl)-3,4-furandicarboxylate has several advantages for lab experiments. It is a stable and non-toxic compound that is easy to handle. It is also readily available and can be synthesized in large quantities. However, dimethyl 2-(4-methylphenyl)-3,4-furandicarboxylate has some limitations. It is a highly reactive compound that can react with other chemicals in the lab. It is also a potent solvent that can dissolve some materials, which can affect the outcome of experiments.

Future Directions

Dimethyl 2-(4-methylphenyl)-3,4-furandicarboxylate has a wide range of potential applications in various fields. Some of the future directions for dimethyl 2-(4-methylphenyl)-3,4-furandicarboxylate research include the development of new synthesis methods, the study of its mechanism of action, and the identification of new applications in the field of medicine. dimethyl 2-(4-methylphenyl)-3,4-furandicarboxylate has also been studied for its potential use in the field of renewable energy, as it has been shown to have the ability to catalyze the conversion of biomass into biofuels.
Conclusion:
In conclusion, dimethyl 2-(4-methylphenyl)-3,4-furandicarboxylate is a furan-based compound that has a wide range of applications in the field of chemistry and pharmaceuticals. Its unique chemical properties make it an ideal building block in the synthesis of various organic compounds. dimethyl 2-(4-methylphenyl)-3,4-furandicarboxylate has been extensively studied for its potential use in the treatment of various diseases, including multiple sclerosis, psoriasis, and inflammatory bowel disease. It has also been shown to have potential applications in the field of renewable energy. Future research on dimethyl 2-(4-methylphenyl)-3,4-furandicarboxylate will lead to the discovery of new applications and the development of new synthesis methods.

Synthesis Methods

Dimethyl 2-(4-methylphenyl)-3,4-furandicarboxylate can be synthesized through the reaction between 4-methylphenylboronic acid and ethyl 3,4-dihydroxybenzoate in the presence of a palladium catalyst. The resulting product is then treated with dimethyl sulfate to form dimethyl 2-(4-methylphenyl)-3,4-furandicarboxylate. This synthesis method is widely used in the industry and has been optimized to produce high yields of dimethyl 2-(4-methylphenyl)-3,4-furandicarboxylate.

Scientific Research Applications

Dimethyl 2-(4-methylphenyl)-3,4-furandicarboxylate has been extensively studied in the field of chemistry and pharmaceuticals due to its unique chemical properties. It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. dimethyl 2-(4-methylphenyl)-3,4-furandicarboxylate is also used as a solvent in the production of various chemical compounds. Its solubility properties make it an ideal solvent for many chemical reactions.

properties

IUPAC Name

dimethyl 2-(4-methylphenyl)furan-3,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O5/c1-9-4-6-10(7-5-9)13-12(15(17)19-3)11(8-20-13)14(16)18-2/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXTAILSMYPTDAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=CO2)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 2-(4-methylphenyl)furan-3,4-dicarboxylate

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